WRN inhibitor 3
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Overview
Description
WRN inhibitor 3 is a compound designed to inhibit the activity of Werner syndrome helicase (WRN), a multifunctional enzyme involved in DNA repair and maintenance of genome stability. WRN is particularly important in cells with microsatellite instability, a condition often found in certain types of cancer. By inhibiting WRN, this compound aims to selectively target and kill cancer cells while sparing normal cells .
Preparation Methods
The preparation of WRN inhibitor 3 involves several synthetic routes and reaction conditions. One method includes the synthesis of a double-heterocyclic structure, which is achieved through a series of chemical reactions involving specific reagents and catalysts . The industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
WRN inhibitor 3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and catalysts
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
WRN inhibitor 3 has several scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of DNA repair and the role of WRN in maintaining genome stability.
Biology: Employed in research to understand the cellular processes involving WRN and its interactions with other proteins.
Medicine: Investigated as a potential therapeutic agent for treating cancers with microsatellite instability, particularly colorectal and gastric cancers
Industry: Utilized in the development of new drugs targeting WRN and related pathways
Mechanism of Action
WRN inhibitor 3 exerts its effects by binding to the WRN helicase domain, thereby inhibiting its activity. This inhibition prevents WRN from unwinding DNA, leading to the accumulation of DNA damage and ultimately cell death in cancer cells with microsatellite instability . The molecular targets and pathways involved include the ATPase domain of WRN and the DNA repair pathways dependent on WRN activity .
Comparison with Similar Compounds
WRN inhibitor 3 can be compared with other similar compounds, such as:
This compound is unique in its specific binding mode and its potential to selectively target cancer cells with microsatellite instability .
Properties
Molecular Formula |
C20H20N2O5S |
---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
6-[2-(cyclopropylmethoxy)phenyl]-N-[(3R)-1,1-dioxo-2,3-dihydrothiophen-3-yl]-2-oxo-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C20H20N2O5S/c23-19(21-14-9-10-28(25,26)12-14)16-7-8-17(22-20(16)24)15-3-1-2-4-18(15)27-11-13-5-6-13/h1-4,7-10,13-14H,5-6,11-12H2,(H,21,23)(H,22,24)/t14-/m1/s1 |
InChI Key |
OCAWWHPFNVVCII-CQSZACIVSA-N |
Isomeric SMILES |
C1CC1COC2=CC=CC=C2C3=CC=C(C(=O)N3)C(=O)N[C@H]4CS(=O)(=O)C=C4 |
Canonical SMILES |
C1CC1COC2=CC=CC=C2C3=CC=C(C(=O)N3)C(=O)NC4CS(=O)(=O)C=C4 |
Origin of Product |
United States |
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